molecular formula C15H11ClN2O4 B11966304 N-(4-Chloro-phenyl)-3-(4-nitro-phenyl)-3-oxo-propionamide CAS No. 62254-05-1

N-(4-Chloro-phenyl)-3-(4-nitro-phenyl)-3-oxo-propionamide

Cat. No.: B11966304
CAS No.: 62254-05-1
M. Wt: 318.71 g/mol
InChI Key: KCDCLERXGUABSG-UHFFFAOYSA-N
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Description

N-(4-Chloro-phenyl)-3-(4-nitro-phenyl)-3-oxo-propionamide is an organic compound characterized by the presence of both chloro and nitro functional groups attached to phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-phenyl)-3-(4-nitro-phenyl)-3-oxo-propionamide typically involves the reaction of 4-chloroaniline with 4-nitrobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH ensures consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-phenyl)-3-(4-nitro-phenyl)-3-oxo-propionamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various nucleophiles. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted phenyl derivatives, and other functionalized compounds depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(4-Chloro-phenyl)-3-(4-nitro-phenyl)-3-oxo-propionamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Chloro-phenyl)-3-(4-nitro-phenyl)-3-oxo-propionamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in interactions with proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chloro-phenyl)-3-oxo-propionamide
  • N-(4-Nitro-phenyl)-3-oxo-propionamide
  • N-(4-Chloro-phenyl)-3-(4-amino-phenyl)-3-oxo-propionamide

Uniqueness

N-(4-Chloro-phenyl)-3-(4-nitro-phenyl)-3-oxo-propionamide is unique due to the presence of both chloro and nitro groups, which confer distinct chemical and biological properties.

Properties

CAS No.

62254-05-1

Molecular Formula

C15H11ClN2O4

Molecular Weight

318.71 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-(4-nitrophenyl)-3-oxopropanamide

InChI

InChI=1S/C15H11ClN2O4/c16-11-3-5-12(6-4-11)17-15(20)9-14(19)10-1-7-13(8-2-10)18(21)22/h1-8H,9H2,(H,17,20)

InChI Key

KCDCLERXGUABSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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